1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C12H9N3O2. It is known for its unique structure, which includes a pyrrole ring substituted with a nitrophenylmethyl group and a carbonitrile group.
Scientific Research Applications
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
Target of action
Compounds like “1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and the biological system in which it is active .
Mode of action
The compound could interact with its targets through a variety of mechanisms, such as binding to a specific site on the target protein or enzyme, leading to a change in the target’s function .
Biochemical pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it could inhibit or activate certain enzymes, leading to changes in the production of specific molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors such as its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to effects on cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The future research directions for “1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile” could include exploring its potential uses in organic synthesis, given the reactivity of its functional groups . Its photochemical properties could make it useful in the development of new photoremovable protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile typically involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.
Major Products
Oxidation: Formation of 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carbonitrile.
Reduction: Formation of 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbaldehyde: Similar structure but with a carbaldehyde group instead of a carbonitrile group.
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts different chemical properties and reactivity compared to its analogs with carbaldehyde or carboxylic acid groups. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(16)17/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASDMKGNSYXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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